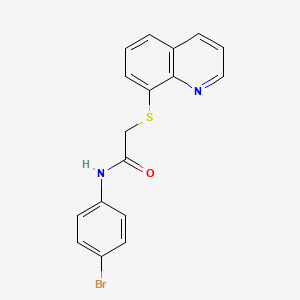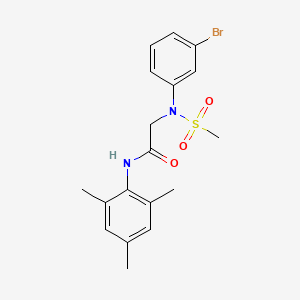
2-(2-bromo-4-isopropylphenoxy)-N-(2-pyridinylmethyl)acetamide
説明
2-(2-bromo-4-isopropylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPA is a derivative of N-(2-pyridinylmethyl)acetamide, which is known for its ability to inhibit histone deacetylase (HDAC) activity. BIPA is a more potent inhibitor of HDAC activity and has been studied for its potential as a treatment for various diseases.
作用機序
2-(2-bromo-4-isopropylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibits the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound also has neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, apoptosis, and differentiation. This compound also has neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 2-(2-bromo-4-isopropylphenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its potency as an HDAC inhibitor. This compound is a more potent inhibitor of HDAC activity than other HDAC inhibitors that have been studied. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cells at high concentrations, and further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are many potential future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of this compound analogs with improved potency and selectivity for specific HDAC enzymes. Another area of interest is the exploration of this compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to explore its potential as a treatment for other diseases such as inflammatory diseases and autoimmune disorders.
科学的研究の応用
2-(2-bromo-4-isopropylphenoxy)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential as a treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12(2)13-6-7-16(15(18)9-13)22-11-17(21)20-10-14-5-3-4-8-19-14/h3-9,12H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESCUOBAUUJQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551584.png)

![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3551600.png)
![2-[(2-chlorobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3551615.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551616.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3551623.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3551631.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551654.png)
![N-(2,4-difluorophenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3551659.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551670.png)
![N-{3-[(4-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3551674.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B3551689.png)